molecular formula C16H13NO3S2 B1457891 3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole CAS No. 1393442-10-8

3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole

Cat. No. B1457891
M. Wt: 331.4 g/mol
InChI Key: ZILPYVHDLBWLQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives have been synthesized using various methods. For instance, polythiophenes with electron-withdrawing ester groups attached at the 3-position have been synthesized using the Ullmann reaction with copper powder in DMF . Another method involves the Gewald synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Chemical Reactions Analysis

Thiophene derivatives have been involved in various chemical reactions. For instance, a reaction involving two equivalents of 2,6-di-tert-butyl-4-methyl phenyl (BHT) confirmed that this reaction proceeds through a radical pathway . An iminyl radical initially generates by a single-electron-transfer (SET) process .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are considered potential biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
    • Outcomes: Thiophene derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors .
  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
    • Outcomes: Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
  • Organic Light-Emitting Diodes (OLEDs)

    • Thiophene-mediated molecules are used in the fabrication of OLEDs .
    • Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
    • Outcomes: Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
  • Pharmacology

    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
    • Outcomes: Thiophene derivatives show a variety of properties and applications .
  • Anti-Inflammatory and Antioxidant Activities

    • Chalcones and thiophene moieties are present in a large number of bioactive molecules having diverse biological efficiency .
    • Methods of application or experimental procedures: The synthesis of these compounds involves the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde .
    • Outcomes: The newly synthesized compounds showed potent anti-inflammatory activities both in vitro and in vivo. They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
  • Synthesis of Anticancer and Anti-Atherosclerotic Agents

    • 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .
    • Methods of application or experimental procedures: The synthesis of these agents involves the use of 2-butylthiophene and 2-octylthiophene .
    • Outcomes: These agents act as metal complexing agents and in the development of insecticides .
  • High-Performance Anode Material for Lithium-Ion Batteries

    • Thiophene-diketopyrrolopyrrole-based molecules, such as 3,6-di (thiophen-2-yl)-2,5-dihydropyrrolo [3,4-c]pyrrole-1,4-dione (TDPP) and di-tert-butyl 2,2′- (1,4-dioxo-3,6-di (thiophen-2-yl)pyrrolo [3,4-c]pyrrole-2,5 (1H,4H)-diyl)diacetate (TDPPA), were synthesized and then loaded in graphene aerogels .
    • The as-prepared thiophene-diketopyrrolopyrrole-based molecules/reduced graphene oxide composites for lithium-ion battery (LIB) anode composites consist of DPPs nanorods on a graphene network .
    • The composite not only has a high reversible capacity, but also shows excellent cycling stability and performance, due to the densely distributed graphene nanosheets forming a three-dimensional conductive network .
  • Antibacterial, Antifungal, Antioxidant, Anticorrosion, and Anticancer Activities

    • A new series of thiophene analogues was synthesized and checked for their in vitro antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities .
    • A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis .
    • These compounds were found to have significant antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities .
  • Synthesis of Biologically Active Compounds

    • Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
    • Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
    • Outcomes: They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
  • High-Performance Anode Material for Lithium-Ion Batteries

  • 3,6-di (thiophen-2-yl)-2,5-dihydropyrrolo [3,4-c]pyrrole-1,4-dione (TDPP) and di-tert-butyl 2,2′- (1,4-dioxo-3,6-di (thiophen-2-yl)pyrrolo [3,4-c]pyrrole-2,5 (1H,4H)-diyl)diacetate (TDPPA) were synthesized, which were then loaded in graphene aerogels .
  • The as-prepared thiophene-diketopyrrolopyrrole-based molecules/reduced graphene oxide composites for lithium-ion battery (LIB) anode composites consist of DPPs nanorods on a graphene network .
  • The composite not only has a high reversible capacity, but also shows excellent cycling stability and performance, due to the densely distributed graphene nanosheets forming a three-dimensional conductive network .
  • Antibacterial, Antifungal, Antioxidant, Anticorrosion, and Anticancer Activities
  • A new series of thiophene analogues was synthesized and checked for their in vitro antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities .
  • A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis .
  • These compounds were found to have significant antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities .

properties

IUPAC Name

[1-(4-methylphenyl)sulfonylpyrrol-3-yl]-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S2/c1-12-2-4-15(5-3-12)22(19,20)17-8-6-13(10-17)16(18)14-7-9-21-11-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILPYVHDLBWLQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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